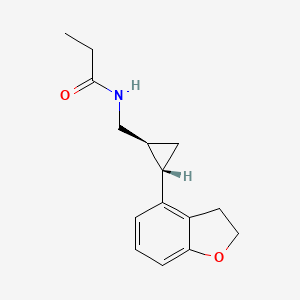
Tesimeltion Enantiomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tesimeltion Enantiomer is a chiral compound, meaning it has two non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties but can exhibit different biological activities. The study and application of enantiomers are crucial in various fields, including pharmaceuticals, where one enantiomer may be therapeutically beneficial while the other could be inactive or even harmful.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tesimeltion Enantiomer typically involves asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis uses chiral catalysts or chiral auxiliaries to produce one enantiomer preferentially. Chiral resolution, on the other hand, involves separating the enantiomers from a racemic mixture using methods such as crystallization, chromatography, or enzymatic resolution .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) with a chiral stationary phase to achieve enantiomeric separation on a large scale. Another method involves the use of chiral host compounds to form inclusion complexes, which can then be separated .
Analyse Chemischer Reaktionen
Types of Reactions
Tesimeltion Enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Tesimeltion Enantiomer has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of enantiomerically pure compounds for pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Tesimeltion Enantiomer involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at a receptor site, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tesimeltion Enantiomer include other chiral molecules like:
Tasimelteon: A melatonin receptor agonist used to treat sleep disorders.
Carvone: Found in mint and caraway seeds, with distinct enantiomers having different odors.
Uniqueness
What sets this compound apart is its specific chiral configuration and the unique biological activities it exhibits. Unlike its similar compounds, this compound may have distinct therapeutic potentials or industrial applications that make it valuable for targeted research and development .
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
N-[[(1S,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m1/s1 |
InChI-Schlüssel |
PTOIAAWZLUQTIO-MFKMUULPSA-N |
Isomerische SMILES |
CCC(=O)NC[C@H]1C[C@@H]1C2=C3CCOC3=CC=C2 |
Kanonische SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
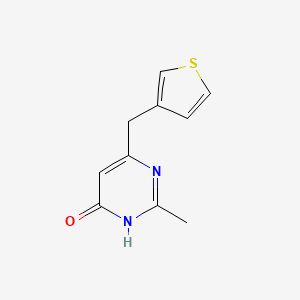
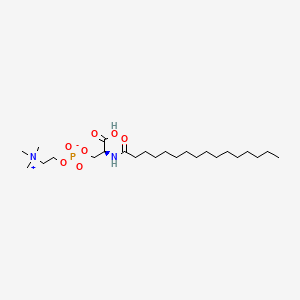
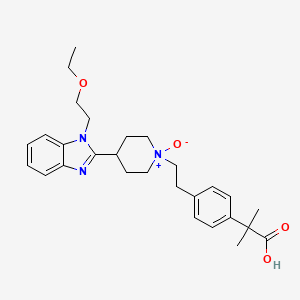
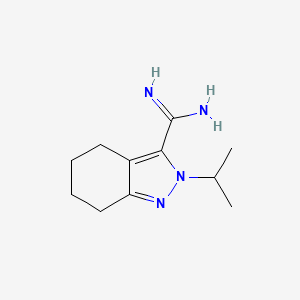
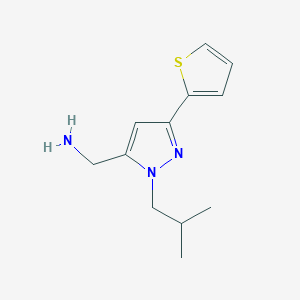
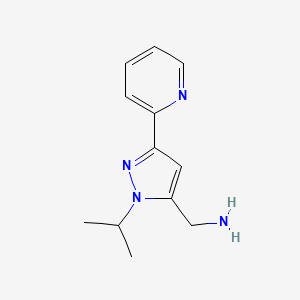
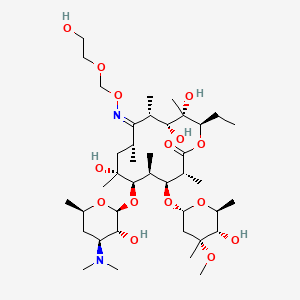
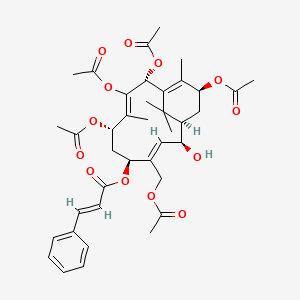
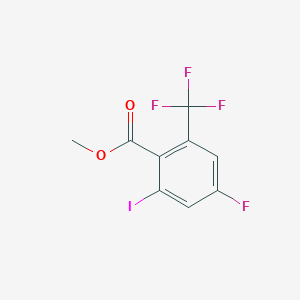
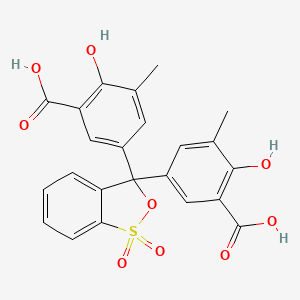
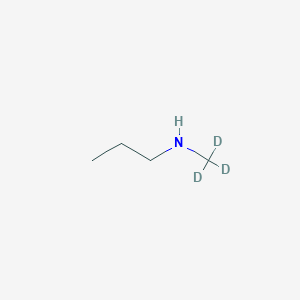
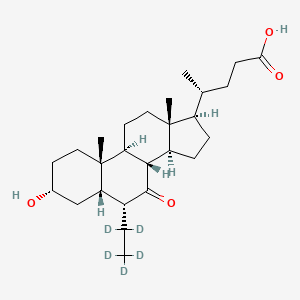
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
